tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate

説明

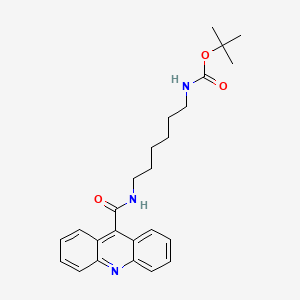

tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate (CAS: 259222-02-1) is a synthetic compound featuring a tert-butyl carbamate (Boc) group, a hexyl spacer, and an acridine-9-carboxamide moiety . The Boc group serves as a protective moiety for amines, enabling controlled deprotection during synthesis. The hexyl chain provides flexibility and spatial separation between the acridine unit and the carbamate, which is critical for modulating solubility and target interactions. The acridine core, a planar heteroaromatic system, is known for DNA intercalation and fluorescence properties, making this compound valuable in biochemical probes and therapeutic research .

Synthetic routes typically involve coupling acridine-9-carboxylic acid to a Boc-protected hexylamine derivative via carbodiimide-mediated amidation. Structural confirmation is achieved through $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry .

特性

IUPAC Name |

tert-butyl N-[6-(acridine-9-carbonylamino)hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O3/c1-25(2,3)31-24(30)27-17-11-5-4-10-16-26-23(29)22-18-12-6-8-14-20(18)28-21-15-9-7-13-19(21)22/h6-9,12-15H,4-5,10-11,16-17H2,1-3H3,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSZQCMQRYAYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443903 | |

| Record name | 2-Methyl-2-propanyl {6-[(9-acridinylcarbonyl)amino]hexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259222-02-1 | |

| Record name | 2-Methyl-2-propanyl {6-[(9-acridinylcarbonyl)amino]hexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate typically involves the reaction of 9-acridinecarboxylic acid with N-BOC-1,6-diaminohexane. The process generally follows these steps:

Activation of 9-acridinecarboxylic acid: This step involves converting the carboxylic acid group into a more reactive intermediate, such as an acid chloride or an ester.

Coupling Reaction: The activated 9-acridinecarboxylic acid is then reacted with N-BOC-1,6-diaminohexane under suitable conditions to form the desired product.

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

化学反応の分析

Types of Reactions:

tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation: The acridine moiety can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Hydrolysis: Amine and carbon dioxide.

Oxidation: Acridine N-oxides or other oxidized derivatives.

Substitution: Substituted acridine derivatives.

科学的研究の応用

Chemistry

In synthetic chemistry, tert-butyl (6-(acridine-9-carboxamido)hexyl)carbamate serves as a building block for more complex molecules. Its carbamate functionality allows it to participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

| Type of Reaction | Description | Products |

|---|---|---|

| Hydrolysis | Reaction under acidic or basic conditions | Amine and carbon dioxide |

| Oxidation | Involves oxidizing agents | Acridine N-oxides |

| Substitution | Nucleophilic substitution at the acridine ring | Substituted acridine derivatives |

Biology

The compound is investigated for its interactions with biological macromolecules such as DNA and proteins due to the intercalating properties of the acridine moiety. This interaction can disrupt normal DNA functions, making it a candidate for studying DNA-binding agents and their effects on cellular processes.

Case Study:

Research has shown that acridine derivatives can enhance the thermal stability of DNA duplexes, suggesting potential applications in genetic research and therapeutic development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Acridine derivatives are known for their anticancer, antimicrobial, and antiviral properties.

| Therapeutic Area | Potential Applications |

|---|---|

| Anticancer | Inhibition of DNA replication |

| Antimicrobial | Targeting bacterial DNA |

| Antiviral | Disruption of viral replication |

The compound may serve as a lead structure for drug development targeting various diseases.

Industry

In materials science, this compound is valuable for developing new materials with specific properties such as fluorescence or photostability. Its unique structure can be utilized in designing advanced materials for applications in electronics or photonics.

作用機序

The mechanism of action of tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate is primarily related to its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with proteins, affecting their function and leading to various biological effects .

類似化合物との比較

tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate

tert-Butyl (6-aminohexyl)carbamate (153)

- Structure : Lacks the acridine group, terminating in a primary amine .

- Properties : The absence of the aromatic system reduces DNA interaction but increases reactivity for subsequent conjugations (e.g., biotinylation in compound 154) .

- Applications : Intermediate in probe synthesis for protein labeling .

tert-Butyl 3-(acridine-9-carboxamido)propyl-carbamate (AB1268)

- Structure : Shorter propyl spacer (vs. hexyl) .

- Properties : Reduced flexibility may hinder DNA intercalation efficiency. Higher solubility in polar solvents due to shorter alkyl chain.

- Applications: Limited utility in intercalation-based assays compared to the hexyl analogue .

Physicochemical and Spectroscopic Comparisons

Key Observations :

$ ^1H $ NMR Shifts (Selected Protons)

Note: The acridine protons show distinct aromatic splitting (δ 8.20–8.80), absent in non-aromatic analogs.

生物活性

tert-Butyl (6-(acridine-9-carboxamido)hexyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines an acridine moiety with a carbamate functional group, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C25H31N3O3

- CAS Number : 259222-02-1

The compound is characterized by its acridine backbone, which is known for its ability to intercalate with DNA, potentially influencing cellular processes such as replication and transcription.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The acridine moiety can intercalate into DNA, leading to structural alterations that may inhibit replication and transcription processes. Additionally, the carbamate group may enhance solubility and bioavailability, allowing for better interaction with cellular targets.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

-

Anticancer Properties :

- Studies have shown that compounds containing acridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, acridine-based compounds have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

- A case study demonstrated that related acridine compounds showed stronger Topo I-dependent cytotoxic activity than standard chemotherapeutic agents like camptothecin at specific concentrations .

-

Antimicrobial Activity :

- The compound has been evaluated for its antimicrobial properties, with preliminary results indicating effectiveness against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Enzyme Inhibition :

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Studies

- Cytotoxicity Assay : A study involving various acridine derivatives demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-435 breast cancer cells at concentrations as low as 0.1 µM, leading to cell cycle arrest in the G2 phase .

- Antibacterial Testing : In vitro tests revealed that the compound showed promising antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.

Q & A

Q. How can combinatorial chemistry accelerate the discovery of tert-butyl carbamate analogs with enhanced bioactivity?

- Methodological Answer :

- Step 1 : Design a library of analogs using scaffold-hopping strategies, varying the hexyl linker length and acridine substituents .

- Step 2 : Screen analogs against target proteins (e.g., DNA topoisomerases) via high-throughput SPR (Surface Plasmon Resonance) .

- Step 3 : Apply QSAR models to correlate structural features with bioactivity, prioritizing candidates for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。